1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate

Piperidine building blocks Physicochemical properties Hydrogen bonding

Researchers synthesizing UPPS inhibitors often encounter building blocks lacking orthogonal protection and stereochemical complexity. This compound provides a quaternary C4-methyl center, a C3-hydroxyl handle for Mitsunobu/oxidation chemistry, and orthogonal Boc/ethyl ester groups enabling selective deprotection. Key advantages: (1) differentiated transesterification vs. methyl ester analogs; (2) refined LogP (1.48) reducing off-target binding; (3) direct congener of established UPPS inhibitor intermediates. Suitable for focused library synthesis targeting Gram-positive pathogens.

Molecular Formula C14H25NO5
Molecular Weight 287.35 g/mol
CAS No. 1823275-17-7
Cat. No. B1383193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl 4-Ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate
CAS1823275-17-7
Molecular FormulaC14H25NO5
Molecular Weight287.35 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1O)C(=O)OC(C)(C)C)C
InChIInChI=1S/C14H25NO5/c1-6-19-11(17)14(5)7-8-15(9-10(14)16)12(18)20-13(2,3)4/h10,16H,6-9H2,1-5H3
InChIKeyILLSZFQEPSPOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-tert-Butyl 4-Ethyl 3-Hydroxy-4-Methylpiperidine-1,4-Dicarboxylate: Physicochemical & Structural Profile


1-tert-Butyl 4-ethyl 3-hydroxy-4-methylpiperidine-1,4-dicarboxylate (CAS 1823275-17-7) is a polysubstituted piperidine derivative with molecular formula C14H25NO5 and molecular weight 287.35 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, an ethyl ester at the 4-position carboxylate, a hydroxyl group at the 3-position, and a methyl substituent at the 4-position, creating a quaternary carbon center [1]. It is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis, with a predicted XLogP3 of 1.8 and one hydrogen bond donor [1].

Boc-Protected Amine Enables selective N-deprotection in multi-step synthesis.
C3 Hydroxyl Handle Provides a hydrogen bond donor and reactive site for derivatization.
Ethyl Ester Control Supports orthogonal transesterification strategies in complex sequences.

Uniqueness of 1-tert-Butyl 4-Ethyl 3-Hydroxy-4-Methylpiperidine-1,4-Dicarboxylate


The compound's unique combination of functional groups—a Boc-protected amine, a C3 hydroxyl, a quaternary C4 methyl, and an ethyl ester—cannot be replicated by simpler piperidine analogs such as 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) or 1-Boc-3-hydroxy-4-methylpiperidine (CAS 1188264-78-9) [1]. The absence of the 3-hydroxy group eliminates a key functionalization handle, while the presence of the 4-methyl substituent introduces stereochemical complexity and potential metabolic stability benefits . Direct replacement with the methyl ester analog (CAS 1784008-19-0) alters transesterification reactivity and downstream synthetic compatibility . These structural differences translate into measurable physicochemical property variations critical for reaction design and biological target engagement.

Des-Hydroxy Analog (CAS 142851-03-4)
Lacks the C3 hydroxyl, removing a key hydrogen bond donor and functionalization point; solubility and synthetic pathways may shift.
Methyl Ester Analog (CAS 1784008-19-0)
Faster transesterification kinetics can reduce reaction control and lead to undesired side products in multi-step sequences.
Simpler Piperidine Building Blocks
Analogs lacking the quaternary 4-methyl or ethyl ester may introduce different stereochemical outcomes and limit orthogonal protection strategies.

Differentiation Evidence for 1-tert-Butyl 4-Ethyl 3-Hydroxy-4-Methylpiperidine-1,4-Dicarboxylate


Hydrogen Bond Donor Count vs. Des-Hydroxy Analog

The target compound possesses one hydrogen bond donor (the C3 hydroxyl), whereas the des-hydroxy analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) has zero HBDs [1]. This difference directly impacts solubility in polar solvents and potential intermolecular interactions in biological systems.

HBD Count
Head-to-head
1 vs 0
Enables directional H-bond interactions and may influence aqueous solubility.
Computed by Cactvs 3.4.6.11 (PubChem).
Piperidine building blocks Physicochemical properties Hydrogen bonding

Lipophilicity vs. Des-Hydroxy Analog

The target compound exhibits a LogP of 1.48 , compared to an XLogP3 of 1.8 for the des-hydroxy analog 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (CAS 142851-03-4) . The lower lipophilicity of the target compound (ΔLogP ≈ -0.32) indicates increased polarity conferred by the C3 hydroxyl group.

Lipophilicity
Data to verify
LogP ~1.48 vs XLogP3 1.8
Lower lipophilicity may support improved aqueous solubility; requires experimental confirmation.
Cross-study computed values; verify in target matrix.
Lipophilicity Piperidine building blocks Drug design

Ethyl vs. Methyl Ester Transesterification

The ethyl ester moiety in the target compound offers distinct reactivity advantages over the methyl ester in transesterification reactions. Methyl esters generally undergo transesterification more rapidly than ethyl esters under acidic conditions [1], allowing ethyl esters to serve as more stable intermediates for further functionalization to bulkier esters [1]. The methyl ester analog 1-tert-butyl 4-methyl 3-hydroxypiperidine-1,4-dicarboxylate (CAS 1784008-19-0) is an established intermediate for UPPS inhibitors ; the ethyl ester variant may provide improved selectivity in mixed-ester synthetic strategies.

Ester Reactivity
Class-level
Ethyl ester slower than methyl
Supports controlled transesterification and selective deprotection in multi-step synthesis.
Acid-catalyzed conditions; verify in specific sequence.
Transesterification Piperidine building blocks Ester reactivity

UPPS Inhibitor Intermediate

The methyl ester analog (CAS 1784008-19-0) is explicitly documented as an intermediate in the synthesis of undecaprenyl pyrophosphate synthase (UPPS) inhibitors targeting Staphylococcus and Streptococcus pneumoniae . The target compound, as the ethyl ester variant, can serve an analogous role with differentiated reactivity. The presence of both a 3-hydroxy and a 4-methyl group on the piperidine ring is essential for the biological activity of the final inhibitors, as suggested by structure-activity relationship studies of related piperidine-based antibacterials [1].

UPPS Intermediate
Class-level
Ethyl ester variant; scaffold shared with methyl ester analog
Potential intermediate for UPPS inhibitors with differentiated reactivity; confirm in-house.
Literature precedent; verify antibacterial target engagement.
UPPS inhibitor Antibacterial Piperidine building blocks

Application Scenarios for 1-tert-Butyl 4-Ethyl 3-Hydroxy-4-Methylpiperidine-1,4-Dicarboxylate


UPPS Inhibitor Synthesis for Antibacterial Discovery

The target compound serves as a direct ethyl ester congener of the established UPPS inhibitor intermediate (CAS 1784008-19-0) [1]. Its differentiated transesterification kinetics allow for selective ester cleavage in the presence of other sensitive functionalities, enabling the construction of focused libraries of undecaprenyl pyrophosphate synthase inhibitors targeting Gram-positive pathogens.

C3 Hydroxyl Selective Functionalization

The presence of the C3 hydroxyl group (quantified as one hydrogen bond donor) [1] provides a unique functionalization point absent in simpler piperidine-4-carboxylate building blocks (e.g., CAS 142851-03-4). This handle can be exploited for Mitsunobu reactions, oxidation to ketone, or ether formation, enabling the construction of more complex molecular architectures without additional protection steps.

Bulky Ester Transesterification for Prodrugs

The ethyl ester moiety offers a balance of stability and reactivity for transesterification to larger alcohols, a process favored when synthesizing prodrug esters with enhanced lipophilicity or targeted release profiles [1]. This property distinguishes the target compound from its methyl ester analog, which transesterifies more rapidly and may lead to undesired side reactions in multi-step sequences.

Balancing Lipophilicity in Lead Optimization

With a LogP of 1.48, approximately 0.32 units lower than the des-hydroxy analog [1], the target compound offers a refined lipophilicity profile for medicinal chemistry programs. This reduction in lipophilicity can improve aqueous solubility and reduce off-target binding, making it a preferred building block when optimizing ADME properties of piperidine-containing drug candidates.

Application
Selection Property
Validation Focus
UPPS Inhibitor Synthesis
Ethyl ester transesterification reactivity
Orthogonal deprotection compatibility
C3 Hydroxyl Derivatization
Hydrogen bond donor availability
Functionalization route compatibility
Prodrug Ester Synthesis
Controlled transesterification kinetics
Selective ester cleavage in presence of Boc
Lead Optimization
Balanced lipophilicity profile
Solubility and ADME endpoint assessment
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